Voxilaprevir

描述

伏西拉韦是一种直接作用抗病毒药物,用于治疗慢性丙型肝炎病毒 (HCV) 感染。它是一种非结构蛋白 3/4A 蛋白酶抑制剂,通过抑制病毒复制所需的蛋白酶发挥作用。 伏西拉韦通常与索非布韦和维帕他斯韦联合使用,商品名为 Vosevi .

准备方法

合成路线和反应条件

伏西拉韦的合成涉及多个步骤,包括关键中间体的形成及其后续偶联最终产物通过纯化和结晶获得 .

工业生产方法

伏西拉韦的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。 这包括使用高产反应、高效的纯化技术以及严格的质量控制措施,以确保最终产品的稳定性和纯度 .

化学反应分析

反应类型

伏西拉韦经历了几种类型的化学反应,包括:

氧化: 引入氧原子形成氧化物。

还原: 去除氧原子或添加氢原子。

取代: 用另一个官能团取代一个官能团。

常用试剂和条件

伏西拉韦合成中常用的试剂包括:

环丙基磺酰胺: 一种关键的中间体。

氟化试剂:

保护基: 在中间步骤中保护反应性位点。

主要产物

科学研究应用

Introduction to Voxilaprevir

This compound is a direct-acting antiviral medication primarily used in the treatment of chronic Hepatitis C virus (HCV) infections. It functions as an NS3/4A protease inhibitor and is often combined with other antiviral agents, such as velpatasvir and sofosbuvir, to enhance its efficacy against various HCV genotypes. This article explores the applications of this compound in clinical settings, focusing on its effectiveness, safety, and the implications of its use based on recent studies.

Efficacy in Treatment-Naive and Treatment-Experienced Patients

This compound is particularly significant for patients who have previously failed direct-acting antiviral therapies. In a multicenter study involving 746 patients from various European countries, treatment with the combination of this compound, velpatasvir, and sofosbuvir (often referred to as VOX/VEL/SOF) demonstrated a sustained virologic response rate of 95% in patients who had previously been treated with direct-acting antivirals . This indicates that this compound serves as an effective salvage therapy for those with chronic HCV infections who have not responded to prior treatments.

Real-World Effectiveness

Recent studies have provided insights into the real-world effectiveness of the VOX/VEL/SOF regimen. In one analysis, the treatment was shown to be effective across different patient demographics and HCV genotypes. Key findings include:

- High Sustained Virologic Response : The combination therapy yielded sustained virologic response rates ranging from 80% to 100% across various cohorts .

- Predictors of Treatment Response : Factors such as HCV genotype, presence of cirrhosis, and hepatocellular carcinoma were identified as independent predictors of treatment failure .

Comparison with Other Treatments

In clinical trials comparing VOX/VEL/SOF to other regimens, such as sofosbuvir/velpatasvir alone, this compound has shown comparable or superior efficacy in certain patient populations. For example, in phase 3 trials (POLARIS-2 and POLARIS-3), while an 8-week course of VOX/VEL/SOF did not establish noninferiority to a 12-week regimen of sofosbuvir/velpatasvir, it still provided substantial efficacy in patients with genotype 3 HCV .

Safety Profile

The safety profile of this compound has been generally favorable. Common adverse events reported include:

- Gastrointestinal Issues : Nausea and diarrhea were more frequently reported among patients receiving this compound-containing regimens .

- Other Side Effects : Headaches and fatigue were also noted but occurred at low rates of treatment discontinuation (0%-1%) due to adverse effects .

Case Study 1: Treatment-Experienced Patient Cohort

A cohort study analyzed the effectiveness of VOX/VEL/SOF in a group of treatment-experienced patients with chronic HCV. This study highlighted that despite previous treatment failures, the majority achieved a sustained virologic response after re-treatment with this combination therapy.

Case Study 2: Genotype-Specific Outcomes

Another case series focused on patients infected with HCV genotype 1a and 3. It was observed that while overall response rates were high, genotype-specific outcomes varied significantly; for instance, patients with genotype 1a had lower response rates compared to those with other genotypes .

作用机制

伏西拉韦通过可逆地结合丙型肝炎病毒的 NS3/4A 丝氨酸蛋白酶发挥其抗病毒作用。这种结合抑制蛋白酶,阻止病毒多蛋白裂解成病毒复制所需的活性蛋白。 通过破坏此过程,伏西拉韦有效地降低病毒载量并阻止感染的进展 .

相似化合物的比较

类似化合物

格拉普瑞韦: 另一种用于治疗 HCV 的 NS3/4A 蛋白酶抑制剂。

西美普韦: 一种具有不同化学结构但作用机制相似的化合物。

帕利塔普瑞韦: 同样靶向 NS3/4A 蛋白酶,但具有不同的药代动力学特性。

伏西拉韦的独特性

伏西拉韦脱颖而出,因为它对多种 HCV 基因型具有强大的抗病毒活性,并且能够克服耐药相关的替换。 它与索非布韦和维帕他斯韦在 Vosevi 中的组合为先前治疗失败的患者提供了全面的治疗选择 .

生物活性

Voxilaprevir (VOX) is a potent, oral direct-acting antiviral agent primarily used in the treatment of chronic hepatitis C virus (HCV) infections. It functions as a protease inhibitor targeting the NS3/4A protease of HCV, and it is often combined with other antiviral agents such as sofosbuvir (SOF) and velpatasvir (VEL) to enhance therapeutic efficacy. This article discusses the biological activity of this compound, focusing on its antiviral efficacy, safety profile, and clinical outcomes based on diverse research findings.

This compound inhibits the NS3/4A protease, which is essential for the replication of HCV. By blocking this enzyme, VOX prevents the cleavage of viral polyproteins into functional proteins necessary for viral replication. This mechanism is crucial in managing HCV infections, especially in patients who have previously failed other treatments.

Antiviral Activity

The antiviral activity of this compound has been evaluated through various studies, showcasing its effectiveness across different HCV genotypes. Key findings include:

- Efficacy Against Different Genotypes : In vitro studies demonstrate that VOX exhibits potent activity against HCV genotypes 1 to 6, with effective concentrations (EC50) ranging from 0.2 to 6.6 nM for clinical isolates .

- Resistance Profile : this compound shows a favorable resistance profile compared to other protease inhibitors. It maintains efficacy against several resistance-associated substitutions (RASs) commonly encountered in HCV genotypes 1a and 1b .

Phase III Trials

The efficacy of this compound has been established through several pivotal Phase III trials, including POLARIS-1, POLARIS-2, POLARIS-3, and POLARIS-4. These trials assessed the combination of SOF/VEL/VOX in patients with chronic HCV who had previously failed direct-acting antiviral therapies.

Summary of POLARIS Trials

| Trial Name | Population Description | SVR Rate (%) | Duration of Treatment |

|---|---|---|---|

| POLARIS-1 | DAA-experienced patients with HCV genotypes 1-6 | 96 | 12 weeks |

| POLARIS-4 | Patients with prior SOF therapy without NS5A inhibitors | 96 | 12 weeks |

| POLARIS-2 | Treatment-naive patients with various HCV genotypes | 98 | 12 weeks |

| POLARIS-3 | Patients with compensated cirrhosis | 91 | 12 weeks |

The overall sustained virologic response (SVR) rates across these trials indicate that VOX is highly effective as a salvage therapy for patients who have previously failed treatment .

Real-World Effectiveness

Recent studies have also evaluated the real-world effectiveness of SOF/VEL/VOX in diverse patient populations. An integrative analysis involving three large cohorts revealed:

- Overall SVR Rate : The treatment achieved an SVR rate of approximately 95% among patients re-treated after DAA failure.

- Predictors of Treatment Response : Factors such as hepatocellular carcinoma onset, cirrhosis, and specific HCV genotypes were identified as independent negative predictors for treatment response .

Safety Profile

The safety and tolerability of this compound have been assessed in clinical trials and real-world settings. Common adverse events reported include:

- Fatigue

- Headache

- Nausea

- Diarrhea

The incidence of serious adverse events leading to discontinuation was low (0.2%) across studies . The overall safety profile indicates that VOX is well-tolerated among most patients.

Case Study: Treatment-Naive Patients

A retrospective study analyzed the outcomes of treatment-naive patients receiving SOF/VEL/VOX. The results showed that all patients achieved SVR within a treatment duration of 12 weeks, highlighting the regimen's effectiveness in previously untreated individuals .

Case Study: DAA-Failure Patients

Another case study focused on patients who had previously failed DAA therapies. Among these patients, those treated with SOF/VEL/VOX demonstrated significant improvements in liver function tests alongside high SVR rates, emphasizing the compound's role as an effective salvage therapy .

属性

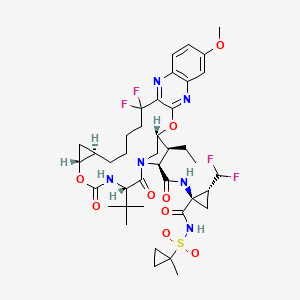

IUPAC Name |

(1R,18R,20R,24S,27S,28S)-24-tert-butyl-N-[(1R,2R)-2-(difluoromethyl)-1-[(1-methylcyclopropyl)sulfonylcarbamoyl]cyclopropyl]-28-ethyl-13,13-difluoro-7-methoxy-22,25-dioxo-2,21-dioxa-4,11,23,26-tetrazapentacyclo[24.2.1.03,12.05,10.018,20]nonacosa-3,5(10),6,8,11-pentaene-27-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H52F4N6O9S/c1-7-22-27-19-50(28(22)32(51)48-39(18-23(39)31(41)42)35(53)49-60(55,56)38(5)14-15-38)34(52)30(37(2,3)4)47-36(54)59-26-16-20(26)10-8-9-13-40(43,44)29-33(58-27)46-25-17-21(57-6)11-12-24(25)45-29/h11-12,17,20,22-23,26-28,30-31H,7-10,13-16,18-19H2,1-6H3,(H,47,54)(H,48,51)(H,49,53)/t20-,22-,23+,26-,27+,28+,30-,39-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZBLZLWXUBZHSL-FZNJKFJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C2CN(C1C(=O)NC3(CC3C(F)F)C(=O)NS(=O)(=O)C4(CC4)C)C(=O)C(NC(=O)OC5CC5CCCCC(C6=NC7=C(C=C(C=C7)OC)N=C6O2)(F)F)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1[C@@H]2CN([C@@H]1C(=O)N[C@@]3(C[C@H]3C(F)F)C(=O)NS(=O)(=O)C4(CC4)C)C(=O)[C@@H](NC(=O)O[C@@H]5C[C@H]5CCCCC(C6=NC7=C(C=C(C=C7)OC)N=C6O2)(F)F)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H52F4N6O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301027947 | |

| Record name | Voxilaprevir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301027947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

868.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Voxilaprevir exerts its antiviral action by reversibley binding and inhibiting the NS3/4A serine protease of Hepatitis C Virus (HCV). Following viral replication of HCV genetic material and translation into a single polypeptide, Nonstructural Protein 3 (NS3) and its activating cofactor Nonstructural Protein 4A (NS4A) are responsible for cleaving genetic material into the following structural and nonstructural proteins required for assembly into mature virus: NS3, NS4A, NS4B, NS5A, and NS5B. By inhibiting viral protease NS3/4A, voxilaprevir therefore prevents viral replication and function. | |

| Record name | Voxilaprevir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12026 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

1535212-07-7 | |

| Record name | Cyclopropanecarboxamide, N-[[[(1R,2R)-2-[5,5-difluoro-5-(3-hydroxy-6-methoxy-2-quinoxalinyl)pentyl]cyclopropyl]oxy]carbonyl]-3-methyl-L-valyl-(3S,4R)-3-ethyl-4-hydroxy-L-prolyl-1-amino-2-(difluoromethyl)-N-[(1-methylcyclopropyl)sulfonyl]-, cyclic (1→2)-ether, (1R,2R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1535212-07-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Voxilaprevir [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1535212077 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Voxilaprevir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12026 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Voxilaprevir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301027947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VOXILAPREVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0570F37359 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。